4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxy-7-phenylnaphthalene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: 4-Bromo-3-oxo-7-phenylnaphthalene-2-carboxylic acid.
Reduction: 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-methanol.
Scientific Research Applications
4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and hydroxyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
- 4-Bromo-3-hydroxy-7-methylnaphthalene-2-carboxylic acid
- 4-Bromo-3-hydroxy-7-ethylnaphthalene-2-carboxylic acid
- 4-Bromo-3-hydroxy-7-propylnaphthalene-2-carboxylic acid
Comparison: Compared to its analogs, 4-Bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid is unique due to the presence of the phenyl group, which can enhance its aromaticity and potential interactions with biological targets. The phenyl group also increases the compound’s hydrophobicity, which may affect its solubility and bioavailability.
Properties
Molecular Formula |
C17H11BrO3 |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-7-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H11BrO3/c18-15-13-7-6-11(10-4-2-1-3-5-10)8-12(13)9-14(16(15)19)17(20)21/h1-9,19H,(H,20,21) |
InChI Key |
UISPFOJJZIPYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=C(C(=C3C=C2)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.